molecular formula C27H30N4O4 B1680787 Saterinone CAS No. 102669-89-6

Saterinone

Cat. No. B1680787
M. Wt: 474.6 g/mol
InChI Key: KLEKLDFUYOZELG-UHFFFAOYSA-N
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Description

Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .


Molecular Structure Analysis

Saterinone has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .

Scientific Research Applications

Pharmacological Properties

Saterinone has been identified as a potent antagonist at vascular alpha 1-adrenoceptors, exhibiting a dual mechanism of action. It exerts direct inotropic effects in the myocardium and alpha 1-receptor blockade in the guinea pig vasculature. Besides, it demonstrates positive inotropic effects, not mediated by beta-adrenergic or H2-histaminergic receptors, involving an elevation of myocardial cyclic adenosine monophosphate (cAMP) content. Saterinone also inhibits cAMP phosphodiesterase (PDE) activity in heart ventricles and is a potent inhibitor of human platelet aggregation (Armah, Hofferber, & Stenzel, 1988).

Cardiovascular Effects

In terms of cardiovascular effects, saterinone demonstrates a concentration-dependent positive inotropic effect in guinea pig papillary muscles, more potent than milrinone. It is found to selectively and potently inhibit PDE III activity, suggesting a cAMP-dependent mechanism for its cardiovascular actions (Brunkhorst, von der Leyen, Meyer, Schmidt-Schumacher, & Scholz, 1988). Additionally, intravenous saterinone in patients with chronic heart failure showed significant vasodilating effects without adversely affecting the autonomic nervous system (Szabó, van Veldhuisen, van Dijk, Lahiri, Mitrović, Stolzenburg, Brouwer, & Lie, 1997).

Hemodynamic and Autonomic Effects

Saterinone significantly decreases systemic vascular resistance, accompanied by a decrease in systemic blood pressure and an increase in heart rate in patients with moderate to severe chronic heart failure. It also reduces filling pressures and does not significantly influence plasma neurohormones (Szabó et al., 1997).

In Vivo Actions

In vivo, saterinone causes a direct inotropic effect without affecting heart rate and antagonizes the pressor effects of phenylephrine, demonstrating both inotropic and vasodilating effects (Armah, Hofferber, & Jacobitz, 1988).

Enantiomeric Properties

Regarding its enantiomeric properties, saterinone enantiomers display equipotent inotropic activity and inhibition of PDE III activity in the myocardium, with slight enantio-selectivity at alpha 1-adrenoceptors in receptor binding studies (Armah, Muster, Raap, Brückner, & Graziadei, 1989).

Pharmacokinetics and Hemodynamic Effects

Saterinone's pharmacokinetics and hemodynamic effects have been examined in patients with severe chronic heart failure, demonstrating significant increases in cardiac index and stroke volume index, and decreases in mean systemic blood pressure, pulmonary capillary wedge pressure, and vascular resistances (Kieback, Iven, Stolzenburg, Eichner, Ruckdeschel, & Baumann, 2003).

Safety And Hazards

While specific safety data for Saterinone is not available, it’s important to note that all drugs have potential side effects and risks. These can range from minor side effects like skin irritation to more serious effects like organ damage .

properties

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883106
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saterinone

CAS RN

102669-89-6
Record name Saterinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SATERINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
W Zimmermann, H Scholz, C Schumacher… - Naunyn-Schmiedeberg's …, 1994 - Springer
… )-saterinone inhibited phosphodiesterase III slightly but significantly more potently and selectively than did S(-)-saterinone. … saterinone and its enantiomers R(+)- and S(-)-saterinone are …
Number of citations: 12 link.springer.com
M Rudolph, D Volk, G Schmiedel - Journal of Chromatography A, 1990 - Elsevier
… The enantiomers of saterinone and an internal standard, 1-[(4-… However, the S-(−) enantiomers of saterinone and the internal … of 90, 150 and 180 mg of saterinone to twelve subjects. …
Number of citations: 6 www.sciencedirect.com
H von der Leyen, U Mende, W Meyer… - Naunyn-Schmiedeberg's …, 1991 - Springer
The present study was performed to compare the effects of the new positive inotropic phosphodiesterase III inhibitors pimobendan, adibendan, and saterinone on the isometric force of …
Number of citations: 52 link.springer.com
BM Szabo, DJ Van Veldhuisen… - Journal of …, 1997 - journals.lww.com
In this study, the hemodynamic and neurohumoral/autonomic effects of intravenous saterinone (a selective phosphodiesterase type III inhibitor, with additional α 1-blocking properties) …
Number of citations: 3 journals.lww.com
AG Kieback, H Iven, K Stolzenburg… - Journal of …, 1998 - journals.lww.com
… (PDE) III inhibitor saterinone were compared with dobutamine … At the peak of its dose-response curve, saterinone induced … In contrast to dobutamine, both nitroprusside and saterinone …
Number of citations: 23 journals.lww.com
D Brunkhorst, H von der Leyen, W Meyer… - Arzneimittel …, 1988 - europepmc.org
… saterinone. This study provides functional evidence that the positive inotropic effect of saterinone … In order to elucidate a possible mechanism of action of saterinone its effects on cardiac …
Number of citations: 22 europepmc.org
M Rudolph, G Schmiedel - Journal of pharmaceutical and biomedical …, 1992 - Elsevier
… metabolites of saterinone, the sulphate and glucuronide. Ring hydroxylated saterinone and three … The metabolic pathway of saterinone in dogs was elucidated and compared with other …
Number of citations: 2 www.sciencedirect.com
AG Kieback, G Baumann - Cardiovascular drug reviews, 1999 - Wiley Online Library
… of saterinone (3 × 10−5 mol/L) without decreasing the force of contraction below control values. Saterinone … The saterinone-induced increase in the rate of contractions of spontaneously …
Number of citations: 6 onlinelibrary.wiley.com
BI Armah, E Hofferber, P Jacobitz - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone caused a direct inotropic effect in pithed guinea … saterinone competitively antagonized the pressor effects of phenylephrine at inotropic doses. In conscious rabbits saterinone …
Number of citations: 9 europepmc.org
BI Armah, E Hofferber, W Stenzel - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone was a potent inhibitor of human platelet aggregation induced by adenosine … , saterinone was about 40-fold more effective than acetylsalicylic acid. In conclusion, saterinone …
Number of citations: 8 europepmc.org

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